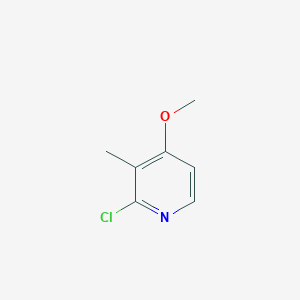![molecular formula C27H35FN2O2 B2887738 (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 2309186-57-8](/img/structure/B2887738.png)
(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a complex chemical with a unique structure and properties. This compound, characterized by its tert-butyl, bipiperidine, and fluorophenoxy groups, exhibits significant potential in various fields, including medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves several key steps:
Starting Materials: : Begin with 4-tert-butylbenzaldehyde, 2-fluorophenol, and bipiperidine.
Condensation Reaction: : The 4-tert-butylbenzaldehyde reacts with bipiperidine in the presence of a base to form an intermediate.
Substitution Reaction: : The intermediate undergoes a nucleophilic substitution reaction with 2-fluorophenol to introduce the fluorophenoxy group.
Final Product Formation: : Further refinement and purification lead to the final product.
Industrial Production Methods
On an industrial scale, the production method may involve:
Continuous Flow Reactors: : For enhanced efficiency and control over reaction conditions.
Automated Synthesis: : Utilization of robotic systems for precision in reagent addition and reaction monitoring.
Purification Techniques: : Advanced techniques such as chromatography and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is known to undergo:
Oxidation Reactions: : Often involving strong oxidizing agents like potassium permanganate.
Reduction Reactions: : Using reducing agents like lithium aluminum hydride.
Substitution Reactions: : Particularly nucleophilic aromatic substitution given the presence of the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetonitrile, dichloromethane, and toluene are commonly used.
Major Products
Oxidation Products: : Carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Depending on the specific substituent introduced, a variety of derivative compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in organic synthesis.
Studied for its reactivity and potential to form new chemical entities.
Biology
Evaluated for its biological activity and interactions with various biomolecules.
Medicine
Investigated for therapeutic properties, particularly in the context of neurological or psychiatric conditions.
Possible use in the development of novel pharmaceuticals.
Industry
Considered for materials science applications due to its unique structural properties.
Used in the synthesis of specialized polymers or advanced materials.
Wirkmechanismus
The exact mechanism by which (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone exerts its effects can vary based on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : Can modulate signaling pathways, such as neurotransmitter pathways in the brain.
Mechanistic Studies: : Ongoing research aims to elucidate its exact mode of action and potential therapeutic targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Tert-butyl)phenyl)-[1,4'-bipiperidin]-1'-yl)methanone: : Lacks the fluorophenoxy group but shares the bipiperidine core.
(4-(Tert-butyl)phenyl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone: : Contains a methoxy group instead of fluorophenoxy.
Uniqueness
Fluorophenoxy Group:
Diverse Applications: : The specific structure of this compound allows for versatile applications across different fields, making it a valuable subject of scientific research.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN2O2/c1-27(2,3)21-10-8-20(9-11-21)26(31)30-16-12-22(13-17-30)29-18-14-23(15-19-29)32-25-7-5-4-6-24(25)28/h4-11,22-23H,12-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJQGOZYAXULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2887655.png)


![1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B2887663.png)



![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)


![Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2887673.png)
![Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2887675.png)
![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2887676.png)
![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)
